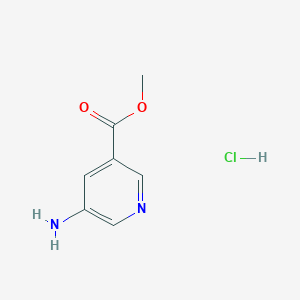

Methyl 5-aminonicotinate hydrochloride

説明

特性

IUPAC Name |

methyl 5-aminopyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h2-4H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPADCEAPLNNMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Methyl 5-aminonicotinate hydrochloride

A Versatile Bifunctional Scaffold in Medicinal Chemistry[1]

Executive Summary & Structural Identity

Methyl 5-aminonicotinate hydrochloride (CAS: 1182721-48-7) serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals.[1] Characterized by a pyridine core substituted with an amino group at the C5 position and a methyl ester at the C3 position, this molecule offers orthogonal reactivity. The C5-amino group acts as a nucleophile for amide couplings or Buchwald-Hartwig aminations, while the C3-ester provides a handle for hydrolysis, reduction, or amidation.[1]

The hydrochloride salt form is preferred in process chemistry due to its enhanced aqueous solubility and improved crystalline stability compared to the free base (CAS: 36052-25-2), facilitating easier handling and purification during scale-up.[1]

| Property | Data |

| IUPAC Name | Methyl 5-aminopyridine-3-carboxylate hydrochloride |

| CAS (HCl Salt) | 1182721-48-7 |

| CAS (Free Base) | 36052-25-2 |

| Molecular Formula | C₇H₈N₂O₂[1][2][3][4] · HCl |

| Molecular Weight | 188.61 g/mol (Salt); 152.15 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

Physicochemical Characterization

The hydrochloride salt significantly alters the physicochemical profile of the parent pyridine. While the free base is a hydrogen-bond acceptor, the protonation of the pyridine nitrogen (pKa ~3.1) and potentially the aniline nitrogen (pKa ~4.2) in strong acid environments increases polarity.

-

Hygroscopicity: The HCl salt is hygroscopic. It requires storage under inert atmosphere (Argon/Nitrogen) with desiccation.

-

Stability: Stable under standard laboratory conditions if kept dry. The ester moiety is susceptible to hydrolysis under strongly basic aqueous conditions or prolonged exposure to moisture.

Synthesis: A Self-Validating Protocol

The most robust synthetic route for Methyl 5-aminonicotinate hydrochloride utilizes a Fischer esterification driven by in situ generation of anhydrous hydrogen chloride.[1] This method avoids the use of pre-formed alkylating agents (like methyl iodide), offering a safer and more scalable profile.

Reaction Logic

-

Activation: Thionyl chloride (

) reacts with methanol to generate anhydrous -

Protonation: The carboxylic acid of 5-aminonicotinic acid is protonated, making the carbonyl carbon electrophilic.

-

Nucleophilic Attack: Methanol attacks the carbonyl, followed by water elimination to form the ester.

-

Salt Formation: The final product crystallizes as the hydrochloride salt upon cooling or solvent removal.

Step-by-Step Protocol

Scale: 10.0 g (72.5 mmol) of 5-aminonicotinic acid.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line). -

Solvent Charge: Add 5-aminonicotinic acid (10.0 g) and Methanol (anhydrous, 100 mL) . Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Dropwise add Thionyl Chloride (10.4 g, 86.9 mmol, 1.2 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution (

, -

Reaction: Remove the ice bath and allow to warm to room temperature (RT). Heat to Reflux (65°C) for 16 hours .

-

Monitoring: Check by TLC (DCM:MeOH 10:1) or LC-MS.[1] The starting acid spot should disappear.

-

Workup (Isolation of HCl Salt):

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and

.[5] -

Triturate the resulting residue with cold diethyl ether or ethyl acetate to induce crystallization.

-

Filter the white solid and dry under vacuum.[6]

-

Note: If the free base is desired, dissolve the residue in water, neutralize with sat.[5]

to pH 7-8, and extract with DCM.

-

Caption: Fischer esterification pathway via thionyl chloride mediated activation.

Analytical Standards

To validate the identity of the synthesized compound, compare experimental data against these standard values.

¹H NMR (400 MHz, DMSO-d₆) - Free Base:

-

δ 8.24 (d, J=1.8 Hz, 1H): Proton at C6 (adjacent to Pyridine N).

-

δ 8.12 (d, J=2.6 Hz, 1H): Proton at C2 (between N and Ester).

-

δ 7.42 (dd, J=2.6, 1.8 Hz, 1H): Proton at C4.

-

δ 5.65 (br s, 2H):

protons (Exchangeable with -

δ 3.84 (s, 3H):

ester protons.[6]

Note: In the HCl salt , the pyridine nitrogen protonation will cause a downfield shift of the aromatic protons (typically +0.3 to +0.5 ppm), and the

Reactivity Profile & Strategic Applications

Methyl 5-aminonicotinate is a "divergent scaffold."[1] Its value lies in the ability to selectively functionalize the amine or the ester.

A. N-Functionalization (The Nucleophile)

The C5-amino group is electronically deactivated by the electron-deficient pyridine ring and the electron-withdrawing ester.[1] Consequently, it requires robust conditions for coupling.

-

Amide Coupling: Reacts with acid chlorides (in Pyridine/DCM) or carboxylic acids (using HATU/DIPEA).

-

Buchwald-Hartwig: Acts as the amine partner.[1][2] Requires Pd catalysts with biaryl phosphine ligands (e.g., Xantphos, BrettPhos) to overcome the low nucleophilicity.

B. C-Functionalization (The Electrophile)

-

Hydrolysis: LiOH/THF/Water yields the free acid (5-aminonicotinic acid).

-

Reduction:

reduces the ester to the alcohol (5-(hydroxymethyl)pyridin-3-amine).[1] -

Amidation: Direct reaction with amines (using

or TBD catalysis) yields nicotinamides.

Caption: Divergent synthetic utility of the Methyl 5-aminonicotinate scaffold.

Handling & Safety Information

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[7]

-

Storage: Store at 2-8°C . The HCl salt is hygroscopic; keep the container tightly sealed under inert gas (Nitrogen/Argon).

-

Incompatibility: Strong oxidizing agents, strong bases (causes deprotonation and potential hydrolysis).

References

-

Synthesis & Protocol: ChemicalBook. Methyl 5-aminopyridine-3-carboxylate synthesis.

-

NMR Data: Royal Society of Chemistry. 1H NMR (DMSO-d6) Data for Pyridine Derivatives.

-

Buchwald-Hartwig Context: National Institutes of Health (NIH). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides.

-

Safety Data: BLD Pharm. Safety Data Sheet: Methyl 5-aminonicotinate.

Sources

- 1. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate [cymitquimica.com]

- 4. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 5-aminopyridine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 5-aminonicotinate Hydrochloride

This technical guide details the chemical profile, synthesis, and application of Methyl 5-aminonicotinate hydrochloride , a critical intermediate in the development of pyridine-based small molecule therapeutics.

CAS Number: 1182721-48-7 (Hydrochloride salt) | CAS Number: 36052-25-2 (Free base)[1]

Executive Summary

Methyl 5-aminonicotinate hydrochloride serves as a high-value "privileged scaffold" in medicinal chemistry. Its 3,5-disubstituted pyridine core provides a versatile template for constructing kinase inhibitors (specifically Syk and JAK pathways), sirtuin modulators, and

Chemical Identity & Physical Properties[2]

| Property | Specification |

| IUPAC Name | Methyl 5-aminopyridine-3-carboxylate hydrochloride |

| CAS Number (HCl) | 1182721-48-7 |

| CAS Number (Free Base) | 36052-25-2 |

| Molecular Formula | C |

| Molecular Weight | 188.61 g/mol (Salt) / 152.15 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in DCM |

| Melting Point | 154–156 °C (Free base) |

| SMILES | COC(=O)C1=CN=CC(N)=C1.Cl |

Synthesis & Manufacturing Protocol

The synthesis of Methyl 5-aminonicotinate hydrochloride is typically achieved via the acid-catalyzed Fischer esterification of 5-aminonicotinic acid. The hydrochloride salt form is preferred for storage due to its enhanced resistance to oxidative degradation compared to the free amine.

Core Synthesis Workflow

Reaction Type: Acid-Catalyzed Esterification / Acyl Chloride Formation Precursor: 5-Aminonicotinic acid (CAS 24242-19-1)

Step-by-Step Methodology

-

Activation: Suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (10–15 volumes) under an inert nitrogen atmosphere.

-

Acid Addition: Cool the suspension to 0°C. Add Thionyl Chloride (SOCl

, 2.0–3.0 eq) dropwise. Note: SOCl -

Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the acid starting material.

-

Isolation (Salt Form): Concentrate the reaction mixture in vacuo to remove excess methanol and SOCl

. The residue is often the crude hydrochloride salt. -

Purification: Triturate the solid with cold diethyl ether or ethyl acetate to remove non-polar impurities. Filter and dry under vacuum to yield Methyl 5-aminonicotinate hydrochloride.

Synthesis Pathway Visualization

Figure 1: Acid-catalyzed synthesis route converting 5-aminonicotinic acid to its methyl ester hydrochloride salt.[2][3][4]

Applications in Drug Discovery[6][7][8]

Methyl 5-aminonicotinate is a "linchpin" intermediate. Its ester group allows for conversion into amides (for hydrogen bond donor/acceptor interactions), while the amino group serves as a handle for cross-coupling reactions (Buchwald-Hartwig) or further derivatization.

Key Therapeutic Areas

-

Kinase Inhibitors (Syk & JAK): The pyridine ring mimics the purine core of ATP. Derivatives of 5-aminonicotinic acid are used to synthesize 5-aminonicotinamides, which are potent inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK), implicated in autoimmune diseases and hematological cancers.

-

Sirtuin Modulators: Used to synthesize 5-diazenylnicotinamide derivatives, which act as photoswitchable inhibitors of Sirtuins (Sirt1/Sirt2), regulating cellular aging and metabolic processes.

-

DNA-Encoded Libraries (DEL): Due to its high reactivity and stability, this scaffold is frequently used in "on-DNA" synthesis to generate vast libraries of small molecules for high-throughput screening.

Drug Design Workflow

Figure 2: Divergent synthesis pathways utilizing Methyl 5-aminonicotinate in medicinal chemistry campaigns.

Analytical Characterization & Quality Control

To ensure the integrity of the hydrochloride salt, the following analytical parameters should be verified.

Proton NMR ( H-NMR) Profile

Solvent: DMSO-d

- 8.60 ppm (s, 1H): Proton at C-2 (between Nitrogen and Ester). Most deshielded due to electron-withdrawing environment.

- 8.25 ppm (s, 1H): Proton at C-6 (adjacent to Nitrogen).

- 7.50 ppm (m, 1H): Proton at C-4.

-

3.85 ppm (s, 3H): Methyl ester protons (-OCH

-

Broad Singlet: Amine protons (-NH

) may appear broad or exchange with solvent/HCl protons depending on dryness.

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

-

Hydrolysis Risk: Exposure to moisture can lead to slow hydrolysis of the methyl ester back to the carboxylic acid.

-

Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem Compound Summary. (2025). Methyl 5-aminopyridine-3-carboxylate.[5][6] National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). Methyl 5-aminonicotinate - Product Specifications. Link

-

Sigma-Aldrich. (2024). 5-Amino-nicotinic acid methyl ester hydrochloride Product Page. Link

-

Stachel, S. J., et al. (2004).[7] Structure-based design of potent and selective cell-permeable beta-secretase (BACE-1) inhibitors. Journal of Medicinal Chemistry. Link

-

König, M., et al. (2019). Azologization and repurposing of a hetero-stilbene-based kinase inhibitor. Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2024). Application Notes: Methyl 5-aminonicotinate in DNA Encoded Libraries. Link

Sources

- 1. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 2. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 5-aminonicotinate | Sigma-Aldrich [sigmaaldrich.com]

- 7. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]

Technical Monograph: Methyl 5-Aminonicotinate Hydrochloride

Precision Characterization, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Core Physicochemical Identity

Methyl 5-aminonicotinate hydrochloride (CAS: 1182721-48-7) serves as a critical heteroaromatic scaffold in the synthesis of kinase inhibitors, histone deacetylase (HDAC) modulators, and nicotinic receptor ligands. As a Senior Application Scientist, I emphasize that accurate handling of this compound requires a distinct understanding of its salt stoichiometry, as the hydrochloride form significantly alters solubility and stability profiles compared to the free base.

The molecular weight of 188.61 g/mol is not merely a number; it is the fundamental constant for stoichiometric precision in multi-step GMP synthesis.

Physicochemical Data Matrix

| Property | Value | Technical Context |

| IUPAC Name | Methyl 5-aminopyridine-3-carboxylate hydrochloride | Official nomenclature for regulatory filing. |

| Molecular Formula | C₇H₈N₂O₂[1][2][3][4] · HCl | Monohydrochloride salt.[1] |

| Molecular Weight | 188.61 g/mol | Used for all molarity calculations. (Free base: 152.15 g/mol ).[1] |

| Appearance | Off-white to pale yellow crystalline solid | Color degradation often indicates oxidation of the amino group. |

| Solubility | DMSO (>50 mg/mL), Methanol, Water | High polarity due to ionic character; poor solubility in non-polar ethers. |

| pKa (Calc) | ~3.5 (Pyridine N), ~1.2 (Aniline N) | The ring nitrogen is the primary protonation site. |

Part 2: Synthetic Methodologies & Optimization

In a drug development context, purchasing starting materials is standard, but in-house synthesis is often required for isotopic labeling or derivative generation. The most robust protocol involves the esterification of 5-aminonicotinic acid.

Protocol: Acid-Catalyzed Esterification (The "Thionyl Chloride" Method)

Why this method? Direct Fischer esterification using H₂SO₄ often leads to difficult workups due to the amphoteric nature of the pyridine. Using Thionyl Chloride (SOCl₂) generates anhydrous HCl in situ and drives the equilibrium forward by consuming water, resulting in the hydrochloride salt directly.

Step-by-Step Workflow

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Add Methanol (anhydrous, 100 mL) . Cool to 0°C using an ice bath.

-

Reagent Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.2 eq) over 20 minutes.

-

Scientist's Note: This exothermic reaction generates methyl chlorosulfite and HCl. Control the temperature <10°C to prevent solvent boil-over.

-

-

Substrate Addition: Add 5-Aminonicotinic acid (1.0 eq) in portions. The solid will dissolve as it converts to the soluble hydrochloride ester.

-

Reflux: Heat the system to reflux (65°C) for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 153.06 for free base).

-

Isolation (Salt Form):

-

Cool to room temperature.

-

Concentrate in vacuo to ~20% volume.

-

Add Diethyl Ether (Et₂O) to precipitate the hydrochloride salt.

-

Filter and wash with cold ether.

-

-

Yield Expectation: 85–92% as a white/off-white solid.

Synthesis Logic Visualization

Figure 1: Critical path for the synthesis of Methyl 5-aminonicotinate HCl via acid chloride activation.

Part 3: Analytical Characterization (QC)

Trustworthiness in data comes from self-validating spectral assignments. For the hydrochloride salt, ¹H NMR in DMSO-d₆ is the gold standard.

¹H NMR Interpretation (400 MHz, DMSO-d₆)

When analyzing the HCl salt, expect significant deshielding of the pyridine protons compared to the free base due to the positive charge on the ring nitrogen.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.65 | Doublet (d) | 1H | C2-H | Most deshielded; flanked by Ring N and Ester. |

| 8.35 | Doublet (d) | 1H | C6-H | Flanked by Ring N and Amine. |

| 7.80 | Triplet/M | 1H | C4-H | Shielded relative to others; between Ester and Amine. |

| 3.88 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester signal. |

| ~6-9 | Broad | 3-4H | -NH₂ / HCl | Exchangeable protons. HCl salt often broadens these significantly. |

Critical QC Check: If you observe a peak at ~13.0 ppm, it indicates unreacted carboxylic acid (starting material). If the methyl singlet is absent, esterification failed.

Analytical Workflow Diagram

Figure 2: Quality Control decision tree ensuring chemical integrity before biological application.

Part 4: Applications in Medicinal Chemistry

Methyl 5-aminonicotinate is a "privileged structure" in drug design. The 3,5-disubstitution pattern allows for the creation of bifunctional ligands.

Amide Coupling (Kinase Inhibitors)

The 5-amino group is relatively nucleophilic but less so than an aniline due to the electron-withdrawing pyridine ring.

-

Protocol Insight: Standard EDC/HOBt couplings may be sluggish. Use HATU with DIPEA in DMF. The DIPEA is crucial to neutralize the HCl salt and liberate the free amine in situ.

Urea Formation (HDAC Inhibitors)

Reacting the amine with isocyanates yields urea derivatives, a common motif in HDAC inhibitors (e.g., Entinostat analogs).

-

Mechanism: The pyridine nitrogen can act as an internal base, but external base is required if starting from the HCl salt.

Reduction to Alcohols

The methyl ester at position 3 can be selectively reduced to a hydroxymethyl group using LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H , providing access to 5-amino-3-(hydroxymethyl)pyridine, a precursor for ether-linked drugs.

References

-

PubChem. (n.d.).[4] Methyl 5-aminopyridine-2-carboxylate hydrochloride (Compound Summary).[4] National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2015).[5] Synthesis and antinociceptive activity of methyl nicotinate derivatives.[5] Journal of Pharmacy and Bioresources.[5] Retrieved February 6, 2026, from [Link]

Sources

- 1. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 6-aminonicotinate 36052-24-1 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-Aminonicotinate Hydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of methyl 5-aminonicotinate hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines robust synthetic methodologies with detailed experimental protocols, and explores its applications in the pharmaceutical industry. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of a Versatile Pyridine Intermediate

Methyl 5-aminonicotinate hydrochloride is a heterocyclic compound belonging to the pyridine family. Its structure incorporates a pyridine ring substituted with both an amino group and a methyl ester, functionalities that make it a highly versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The strategic placement of the amino and ester groups on the pyridine scaffold allows for a wide range of chemical transformations, including but not limited to, amide bond formation, N-alkylation, and various cross-coupling reactions. This chemical reactivity is harnessed by medicinal chemists to construct novel molecular architectures with desired pharmacological properties. As such, a thorough understanding of the synthesis and properties of methyl 5-aminonicotinate hydrochloride is crucial for the efficient development of new therapeutic agents.[1][2]

Structural Elucidation and Physicochemical Properties

The structural integrity and physicochemical properties of a starting material are fundamental to its successful application in multi-step syntheses. This section details the key characteristics of methyl 5-aminonicotinate hydrochloride.

Chemical Structure

The chemical structure of methyl 5-aminonicotinate hydrochloride is depicted below. The molecule consists of a pyridine ring with a methyl carboxylate group at the 3-position and an amino group at the 5-position. In the hydrochloride salt, the basic nitrogen of the pyridine ring or the amino group is protonated.

Chemical Structure of Methyl 5-aminonicotinate Hydrochloride

A 2D representation of Methyl 5-aminonicotinate Hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of methyl 5-aminonicotinate and its hydrochloride salt is provided in the table below.

| Property | Value | Source |

| Methyl 5-aminonicotinate | ||

| CAS Number | 36052-25-2 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Storage | 2-8°C, under inert atmosphere | [3] |

| Methyl 5-aminonicotinate Hydrochloride | ||

| Molecular Formula | C₇H₉ClN₂O₂ | |

| Molecular Weight | 188.61 g/mol |

Synthesis of Methyl 5-Aminonicotinate Hydrochloride

The synthesis of methyl 5-aminonicotinate hydrochloride can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product. Two of the most common and effective methods are detailed below: the direct esterification of 5-aminonicotinic acid and the reduction of a nitro-precursor.

Synthesis via Fischer Esterification of 5-Aminonicotinic Acid

The most direct and widely employed method for the synthesis of methyl 5-aminonicotinate hydrochloride is the Fischer esterification of 5-aminonicotinic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol, which serves as both the reactant and the solvent. The presence of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[4][5]

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrogen chloride (HCl) gas dissolved in methanol, or thionyl chloride (SOCl₂).[6][7] The use of thionyl chloride is particularly advantageous as it reacts with methanol to in-situ generate HCl and sulfur dioxide, both of which are readily removed from the reaction mixture upon workup.[6]

The mechanism of the Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The key steps are as follows:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 5-aminonicotinic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl 5-aminonicotinate.

The overall reaction is an equilibrium process. To drive the reaction to completion, an excess of methanol is used, and in some setups, the water generated is removed azeotropically.

This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.[6]

Materials:

-

5-Aminonicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride.

-

Isolation of the Hydrochloride Salt: The resulting solid residue is methyl 5-aminonicotinate hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Rationale for Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is critical to prevent the hydrolysis of thionyl chloride and the ester product, which would reduce the yield.

-

Excess Thionyl Chloride: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the ester.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

Synthesis via Reduction of Methyl 5-Nitronicotinate

An alternative and powerful strategy for the synthesis of methyl 5-aminonicotinate involves the reduction of the corresponding nitro-substituted precursor, methyl 5-nitronicotinate. This approach is particularly useful when the starting nitro-compound is readily available. The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis and can be achieved using various reducing agents.

Catalytic hydrogenation is the most common and environmentally friendly method for this transformation.[1] This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature and atmospheric or slightly elevated pressure.

This protocol is based on general procedures for the reduction of aromatic nitro groups.[1]

Materials:

-

Methyl 5-nitronicotinate

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite or a similar filter aid

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a solution of methyl 5-nitronicotinate (1.0 eq) in methanol or ethanol (10-20 volumes) in a suitable reaction vessel, carefully add 10% Pd/C catalyst (5-10 mol% by weight).

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with the solvent during filtration.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-aminonicotinate (the free base).

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol, diethyl ether) and add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) or bubble HCl gas through the solution until precipitation is complete. Collect the resulting solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield methyl 5-aminonicotinate hydrochloride.

Synthetic routes to Methyl 5-aminonicotinate Hydrochloride.

Applications in Pharmaceutical Synthesis

The utility of methyl 5-aminonicotinate hydrochloride as a synthetic intermediate is exemplified by its role in the preparation of various pharmaceutically active compounds. The presence of two distinct functional groups allows for sequential and selective modifications, making it a valuable building block in the synthesis of complex drug molecules.

While specific, proprietary synthetic routes are often not fully disclosed, the structural motif of 5-aminonicotinic acid and its esters is found in a number of drug candidates and approved medicines. One notable example where derivatives of this scaffold are implicated is in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents and products is essential for safe laboratory practice.

-

5-Aminonicotinic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[8]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and keep wet.

-

Methyl 5-aminonicotinate Hydrochloride: The toxicological properties have not been fully investigated. It is prudent to handle it as a potentially hazardous substance. Avoid contact with skin and eyes, and prevent inhalation of the powder.[3][9]

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.

Conclusion

Methyl 5-aminonicotinate hydrochloride is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis is readily achievable through well-established methods such as Fischer esterification and catalytic hydrogenation of a nitro-precursor. The strategic arrangement of its functional groups provides a gateway to a diverse range of more complex molecules, solidifying its importance in the pipeline of drug discovery and development. A comprehensive understanding of its synthesis, properties, and safe handling is paramount for any researcher or scientist working in this field.

References

- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved February 6, 2026, from [Link]

- Erharuyi, O., Adhikari, A., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid.

- Reddy, T. S., Kumar, A., & Kamal, A. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(8), 663-667.

-

UCHEM. (2025, September 10). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved February 6, 2026, from [Link]

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved February 6, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US4922043A - Manufacture of methyl chloride by hydrochlorinating methanol, using a split methanol feed.

-

ResearchGate. (2025, August 6). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. Retrieved February 6, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. myuchem.com [myuchem.com]

- 3. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]

- 6. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

Methyl 5-aminonicotinate hydrochloride: Solubility Data & Technical Guide

This guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 5-aminonicotinate hydrochloride , a critical intermediate in the synthesis of pyridine-based pharmaceuticals.

CAS (HCl Salt): 1182721-48-7 CAS (Free Base): 36052-25-2 Formula: C₇H₈N₂O₂[1] · HCl Molecular Weight: 188.61 g/mol (Salt) / 152.15 g/mol (Free Base)

Physicochemical Profile & Solubility Mechanism

The Solubility Switch: Salt vs. Free Base

The solubility of Methyl 5-aminonicotinate is dictated by its protonation state. The hydrochloride salt is an ionic species, highly soluble in polar protic solvents, whereas the free base is a lipophilic organic ester. Understanding this "solubility switch" is critical for extraction and purification workflows.

| Property | Hydrochloride Salt (C₇H₉ClN₂O₂) | Free Base (C₇H₈N₂O₂) |

| Primary Character | Ionic / Hydrophilic | Lipophilic / Organic |

| Water Solubility | High (>50 mg/mL estimated) | Low (Sparingly soluble) |

| Methanol/Ethanol | Soluble (Reaction medium) | Soluble |

| Ethyl Acetate/DCM | Insoluble (Precipitates) | High (Extraction solvent) |

| Ether/Hexanes | Insoluble | Insoluble |

| pKa (Pyridine N) | ~4.13 (Conjugate acid pKa) | ~4.13 |

Technical Insight: The amino group at position 5 is electron-donating, slightly increasing the basicity of the pyridine nitrogen compared to methyl nicotinate. However, the electron-withdrawing ester at position 3 keeps the pKa relatively low (~4.1), meaning the salt requires a pH > 6.0 for complete deprotonation and extraction into organic media.

Solubility Data & Solvent Compatibility

The following data consolidates empirical observations from synthesis protocols (esterification and reduction workflows) and standard solubility rules for pyridine salts.

Aqueous & Polar Solvents

-

Water: The HCl salt dissolves readily in water. Solutions are acidic (pH ~2-3). Stability is time-sensitive; prolonged exposure to acidic aqueous environments can lead to hydrolysis of the methyl ester to the carboxylic acid (5-aminonicotinic acid).

-

Methanol: The compound is typically synthesized in refluxing methanol using thionyl chloride. The HCl salt is soluble in hot methanol and moderately soluble at room temperature.

-

DMSO/DMF: Highly soluble. Suitable for nucleophilic aromatic substitution (SNAr) or coupling reactions where water must be excluded.

Organic Extraction Solvents

-

Ethyl Acetate (EtOAc): The HCl salt is insoluble. This solvent is the standard for extracting the free base after neutralization.

-

Dichloromethane (DCM): The HCl salt is insoluble. DCM is an excellent solvent for the free base but requires drying agents (MgSO₄) to remove residual water.

-

Diethyl Ether / Methyl tert-butyl ether (MTBE): The HCl salt is strictly insoluble. These solvents are ideal for precipitating the salt from a methanolic reaction mixture to obtain a high-purity solid.

Experimental Protocols

Protocol A: Free Base Liberation (Extraction Workflow)

Use this protocol to convert the commercial HCl salt into the organic-soluble free base for Suzuki couplings or amide formations.

-

Dissolution: Dissolve 10.0 g of Methyl 5-aminonicotinate HCl in 50 mL of distilled water. The solution will be clear and slightly yellow.

-

Neutralization: Place the flask in an ice bath (0–5 °C). Slowly add saturated aqueous Na₂CO₃ or NaHCO₃ dropwise while stirring.

-

Observation: Gas evolution (CO₂) will occur. A white/off-white precipitate (the free base) will begin to form as pH rises.

-

Target: Adjust to pH 8–9.[2] Do not use strong bases (NaOH) to avoid hydrolyzing the ester.

-

-

Extraction: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Combine the organic layers. Wash with brine (1 x 30 mL). Dry over anhydrous Na₂SO₄ for 15 minutes.

-

Isolation: Filter and concentrate under reduced pressure (Rotavap) at 40 °C.

-

Yield: Expect 85–95% recovery of the free base as a pale solid (MP: 135–137 °C).

-

Protocol B: Rapid Solubility Determination (Saturation Method)

Use this self-validating method to determine exact solubility limits for specific solvent systems.

-

Weigh 100 mg of the substance into a 4 mL vial.

-

Add the target solvent in 100 µL increments (micropipette).

-

Vortex for 30 seconds after each addition.

-

End Point: Record the volume (

) required for complete dissolution (clear solution). -

Calculation: Solubility (

) in mg/mL =

Visualization of Chemical Logic

Figure 1: pH-Dependent Solubility Switch

This diagram illustrates the equilibrium that governs the extraction process.

Caption: The reversible transition between the hydrophilic HCl salt and the lipophilic free base, controlled by pH adjustment.

Figure 2: Purification Workflow

A standard workflow for isolating the pure compound from a crude reaction mixture.

Caption: Step-by-step purification logic utilizing the differential solubility of the salt and free base forms.

References

-

ChemicalBook. (2025).[2] Methyl 5-aminopyridine-3-carboxylate Properties & CAS Data. Retrieved from

-

Sigma-Aldrich. (2025).[3] Methyl 5-aminonicotinate hydrochloride Product Information. Retrieved from

-

PubChem. (2025). Compound Summary: Methyl 5-aminonicotinate.[1][2][3][4] National Library of Medicine. Retrieved from

-

Williams, R. (2022).[5] pKa Data Compilation for Pyridine Derivatives. Organic Chemistry Data. Retrieved from

Sources

- 1. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 2. Methyl 2-aminonicotinate | 14667-47-1 [chemicalbook.com]

- 3. Methyl 5-aminopyridine-3-carboxylate | 36052-25-2 [chemicalbook.com]

- 4. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

A Spectroscopic Guide to Methyl 5-Aminonicotinate Hydrochloride: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 5-aminonicotinate hydrochloride, a key building block in pharmaceutical and materials science research. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features, this guide serves as a practical reference for the structural characterization and quality control of this important chemical entity.

Introduction: The Chemical Significance of Methyl 5-Aminonicotinate Hydrochloride

Methyl 5-aminonicotinate hydrochloride is a derivative of nicotinic acid, a form of vitamin B3. The presence of an amino group and a methyl ester on the pyridine ring makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for various synthetic applications.

Accurate structural confirmation and purity assessment are paramount in any research and development setting. Spectroscopic techniques are the cornerstone of this process. This guide will dissect the characteristic spectroscopic signatures of methyl 5-aminonicotinate hydrochloride, providing a detailed roadmap for its identification and characterization.

Chemical Structure

Caption: Chemical structure and key properties of Methyl 5-aminonicotinate Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 5-aminonicotinate hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The protonation of the pyridine nitrogen by HCl has a significant impact on the chemical shifts of the aromatic protons and carbons, leading to a general downfield shift compared to the free base.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 5-aminonicotinate hydrochloride is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The solvent of choice for acquiring the spectrum is typically DMSO-d₆ or D₂O, as the compound is a salt. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.5 - 8.7 | Doublet (d) | ~2.0 | 1H |

| H-4 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~2.0, ~8.0 | 1H |

| H-6 | 7.8 - 8.0 | Doublet (d) | ~8.0 | 1H |

| NH₂ | 7.0 - 7.5 (broad) | Singlet (s) | - | 2H |

| OCH₃ | 3.8 - 4.0 | Singlet (s) | - | 3H |

| NH (pyridinium) | 10.0 - 12.0 (very broad) | Singlet (s) | - | 1H |

Rationale behind the assignments: The electron-withdrawing effect of the protonated pyridine nitrogen and the ester group significantly deshields the aromatic protons. H-2 and H-6 are ortho to the nitrogen, and H-4 is para, leading to their downfield chemical shifts. The broadness of the NH₂ and pyridinium NH signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for methyl 5-aminonicotinate hydrochloride are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C-5 | 145 - 148 |

| C-2 | 140 - 143 |

| C-6 | 135 - 138 |

| C-4 | 125 - 128 |

| C-3 | 120 - 123 |

| OCH₃ | 52 - 55 |

Rationale behind the assignments: The carbonyl carbon of the ester appears at the most downfield position. The carbons of the pyridine ring are also in the aromatic region, with their specific shifts influenced by the positions of the substituents and the protonated nitrogen.

Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of methyl 5-aminonicotinate hydrochloride.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and vortex or gently shake until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer for analysis.

IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid methyl 5-aminonicotinate hydrochloride sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after analysis.

MS Sample Preparation (ESI)

-

Prepare a stock solution of methyl 5-aminonicotinate hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.

-

The diluted sample is then ready for direct infusion or injection into an LC-MS system.

Conclusion

The spectroscopic data of methyl 5-aminonicotinate hydrochloride are consistent with its chemical structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with the protonation of the pyridine nitrogen causing characteristic downfield shifts. IR spectroscopy confirms the presence of the key functional groups: the pyridinium salt, the primary amine, and the methyl ester. Mass spectrometry confirms the molecular weight of the free base and provides insight into its fragmentation pathways. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

- Please note that direct, comprehensive spectroscopic data for methyl 5-aminonicotinate hydrochloride is not readily available in public databases.

-

PubChem. Methyl 5-aminopicolinate hydrochloride. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Guide: Stability & Storage Lifecycle of Methyl 5-Aminonicotinate Hydrochloride

[1]

Compound Identity & Physicochemical Context

-

IUPAC Name: Methyl 5-aminopyridine-3-carboxylate hydrochloride[1]

-

CAS Number (HCl Salt): 1182721-48-7 (Free base: 36052-25-2)[1]

-

Molecular Formula: C₇H₈N₂O₂[1] · HCl

-

Molecular Weight: 188.61 g/mol (Salt); 152.15 g/mol (Free Base)[1]

Executive Summary

Methyl 5-aminonicotinate hydrochloride is a bifunctional pyridine building block containing an oxidizable primary amine and a hydrolyzable methyl ester.[1] While the electron-deficient pyridine ring offers some stabilization against oxidative stress compared to aniline derivatives, the compound remains vulnerable to acid-catalyzed hydrolysis and photochemical degradation .[1]

Critical Storage Directive: Store at +2°C to +8°C (Short-term) or -20°C (Long-term) under an inert atmosphere (Argon/Nitrogen). Strict moisture exclusion is paramount due to the autocatalytic potential of the hydrochloride salt.

Degradation Mechanisms & Stability Profile

To preserve the integrity of this reagent, one must understand the causality of its degradation. The hydrochloride salt form introduces specific risks not present in the free base.

A. Autocatalytic Hydrolysis (The Primary Risk)

The methyl ester at the C3 position is susceptible to hydrolysis, yielding 5-aminonicotinic acid and methanol.

-

Mechanism: In the presence of ambient moisture, the HCl salt creates an acidic micro-environment on the crystal surface. This acidity significantly lowers the activation energy for ester hydrolysis.

-

Impact: Accumulation of the carboxylic acid impurity interferes with stoichiometry in coupling reactions (e.g., amide bond formation) and can poison transition metal catalysts.

B. Oxidative Discoloration

While the pyridine ring withdraws electron density, reducing the nucleophilicity of the C5-amino group, it does not eliminate susceptibility to oxidation.

-

Triggers: UV light and atmospheric oxygen.

-

Observation: Degradation manifests as a color shift from off-white/pale yellow to deep yellow or brown.[1] This indicates the formation of N-oxides or azo-dimer impurities.[1]

C. Hygroscopicity

Hydrochloride salts of amino-pyridines are moderately hygroscopic.[1] Moisture uptake leads to "caking," which complicates weighing and accelerates Mechanism A (Hydrolysis).

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress conditions.

Figure 1: Primary degradation pathways.[1] Note that moisture is the critical accelerant for the HCl salt form.

Storage & Handling Protocols

Tiered Storage Recommendations

Adhere to the following conditions based on your usage timeline.

| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Rationale |

| Temperature | +2°C to +8°C (Refrigerated) | -20°C (Freezer) | Slows kinetic rate of hydrolysis and oxidation.[1] |

| Atmosphere | Tightly capped | Inert Gas Flush (Ar/N₂) | Displaces O₂ and humidity. |

| Desiccation | Silica gel in secondary container | Active desiccant in jar | Prevents hygroscopic water uptake. |

| Light | Amber vial / Foil wrap | Dark / Opaque box | Prevents photo-oxidation of the amine. |

The "Thaw-Equilibration" Rule (Crucial)

Never open a cold bottle of Methyl 5-aminonicotinate HCl immediately upon removal from the freezer.

-

Condensation Risk: Opening a cold container in a humid lab causes immediate condensation of atmospheric water onto the hygroscopic salt.

-

Protocol: Allow the closed container to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator before opening.

Quality Control & Re-Analysis

Before committing this reagent to a high-value synthesis (e.g., late-stage GMP step), validate its purity.[1]

A. Visual Inspection[3]

-

Pass: White to pale yellow crystalline powder.

-

Fail: Dark yellow, orange, or brown clumps (indicates oxidation/moisture damage).

-

Fail: "Wet" or sticky texture (indicates significant hygroscopicity/hydrolysis).

B. Analytical Method (HPLC)

Use the following generic gradient method to separate the ester (Active) from the acid (Hydrolysis Impurity).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers pH to prevent peak tailing of the amine)

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Nicotinate chromophore).

-

Expected Retention: The polar 5-aminonicotinic acid impurity will elute significantly earlier than the Methyl 5-aminonicotinate ester.[1]

Workflow: From Receipt to Reaction

This workflow ensures the material maintains its integrity throughout its lifecycle in your laboratory.

Figure 2: Lifecycle management workflow to minimize moisture exposure and thermal stress.

Safety & Handling

-

Specific Hazard: As a hydrochloride salt, dust inhalation can be particularly irritating to mucous membranes due to potential acidity upon contact with moisture in the respiratory tract.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to prevent dust inhalation.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate (Isomer analog used for physicochemical benchmarking). Retrieved from [Link]

Technical Comparative Analysis: Methyl 5-Aminonicotinate vs. Its Hydrochloride Salt

[1]

Executive Summary

In medicinal chemistry and drug discovery, the choice between a free base and its hydrochloride salt is rarely arbitrary. For Methyl 5-aminonicotinate , a critical intermediate in the synthesis of nicotinic ligands and kinase inhibitors, the distinction dictates storage stability, solubility profiles, and synthetic compatibility.

This guide analyzes the operational differences between Methyl 5-aminonicotinate (Free Base) and Methyl 5-aminonicotinate Hydrochloride (HCl Salt) . While the salt form offers superior shelf-life and handling properties, the free base is often the requisite species for transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) where amine protonation can arrest catalytic cycles.

Physicochemical Profiling

The hydrochloride salt is the thermodynamically stable form, preferred for bulk storage and transport. The free base is the kinetically active species required for nucleophilic participation.

| Feature | Methyl 5-aminonicotinate (Free Base) | Methyl 5-aminonicotinate Hydrochloride |

| CAS Number | 36052-25-2 | 1182721-48-7 |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂[1][2][3][4] · HCl |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol |

| Appearance | Light yellow to brown solid | White to off-white crystalline solid |

| Melting Point | 135–137 °C | >200 °C (often decomposes) |

| Solubility (Water) | Low (requires pH < 4 for solubility) | High (freely soluble) |

| Solubility (Organics) | Soluble in MeOH, DCM, DMSO | Limited (soluble in MeOH, DMSO) |

| Hygroscopicity | Low | Moderate to High |

| Oxidation Risk | Moderate (amine oxidation to N-oxide) | Low (protonated amine protects against oxidation) |

Synthetic Utility & Mechanistic Implications[6][7][8][9]

The "Catalyst Poisoning" Dilemma

In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig), the presence of HCl can be deleterious. Protonation of the amine nucleophile renders it unreactive toward the Pd(II)-aryl complex. Furthermore, chloride ions can compete with ligands for coordination sites on the palladium center, altering the catalytic species' geometry and reactivity.

-

Use the Free Base when: Performing sensitive metal-catalyzed couplings where stoichiometric base addition (to neutralize the salt) might cause side reactions (e.g., ester hydrolysis) or where chloride ions inhibit the catalyst.

-

Use the HCl Salt when: Performing standard amide couplings (EDC/NHS) or nucleophilic substitutions where an auxiliary base (DIPEA, TEA) is already part of the standard protocol.

Mechanistic Pathway Diagram

The following diagram illustrates the decision logic and chemical transformation pathways between the two forms.

Figure 1: Strategic selection workflow for Methyl 5-aminonicotinate forms based on downstream chemistry.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base

Required when high-purity free amine is needed for sensitive organometallic reactions.

-

Dissolution: Suspend 10.0 g of Methyl 5-aminonicotinate HCl in 100 mL of water.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 150 mL) with stirring until pH reaches ~8–9. Note: Evolution of CO₂ gas will occur.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL) or Dichloromethane (DCM).

-

Scientist's Note: DCM is preferred if the product is highly soluble, but EtOAc is greener and sufficient for this ester.

-

-

Drying: Wash combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate under reduced pressure (rotary evaporator) at 40 °C to yield the free base as a yellow solid.

-

Storage: Store under nitrogen at 4 °C. Use within 48 hours to prevent oxidation.

Protocol B: Direct Use of HCl Salt in Amide Coupling

Suitable for robust reactions where in-situ neutralization is acceptable.

-

Setup: To a solution of Carboxylic Acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.

-

Addition: Add Methyl 5-aminonicotinate HCl (1.0 eq) directly to the reaction mixture.

-

Critical Step: Ensure DIPEA equivalents are sufficient to neutralize the HCl salt (1 eq) and act as the base for the coupling (1-2 eq). Total base should be ≥ 3.0 eq.

-

-

Monitoring: Monitor by LC-MS. The HCl salt dissolves as it is neutralized and consumed.

Storage & Stability Logistics[7]

-

Methyl 5-aminonicotinate HCl:

-

Shelf Life: >2 years at room temperature (desiccated).

-

Handling: Non-hygroscopic in short-term exposure. Safe to weigh on open bench.

-

Recommendation: Purchase this form for inventory.

-

-

Methyl 5-aminonicotinate (Free Base):

-

Shelf Life: <6 months at 4 °C.

-

Handling: Sensitive to light and air. Oxidation leads to darkening (brown/black tar formation).

-

Recommendation: Generate fresh from the salt or purchase only for immediate campaigns.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177807024, 5-Methylaminonicotinic acid hydrochloride. Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2008).Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

- 1. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 2. 5-Amino-nicotinic acid methyl ester hydrochloride | 1182721-48-7 [chemicalbook.com]

- 3. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylaminonicotinic acid hydrochloride | C7H9ClN2O2 | CID 177807024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Validation: Methyl 5-Aminonicotinate Hydrochloride

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, CMC Leads, Procurement Specialists[1][2]

Executive Summary: The "Privileged" Scaffold

Methyl 5-aminonicotinate hydrochloride (CAS: 1182721-48-7 ) is a critical heteroaromatic building block.[1][2] Unlike simple anilines, the pyridine core renders the C5-amine less nucleophilic due to the electron-withdrawing nature of the ring nitrogen and the C3-ester.[1][2] This unique electronic profile makes it a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., JAK, VEGFR pathways) and nicotinic acetylcholine receptor (nAChR) ligands.[2]

However, its commercial sourcing is fraught with technical pitfalls, primarily regarding salt stoichiometry , regioisomeric purity , and oxidative stability .[2] This guide moves beyond a simple supplier list to establish a rigorous qualification protocol.

Commercial Landscape & Sourcing Strategy

The market is bifurcated between catalog suppliers (gram-scale) and bulk manufacturers (kg-scale).[1][2] A common procurement error is confusing the target with Methyl 5-methylnicotinate or the free base form.[1][2]

2.1 Verified Commercial Suppliers (Tiered)[2]

| Tier | Supplier Profile | Key Vendors | Typical Purity | Strategic Use Case |

| Tier 1 | Global Catalog (High Trust, High Cost) | Sigma-Aldrich (Merck), Apollo Scientific , Combi-Blocks | ≥97% | Reference standards, initial SAR screening (1g–10g).[1][2] |

| Tier 2 | Specialized Building Block (Balance) | BLD Pharm , Enamine , PharmaBlock | 95-98% | Scale-up synthesis (10g–100g).[1][2] Often hold stock of the HCl salt.[2] |

| Tier 3 | Bulk Aggregators (Variable Quality) | Alchem Pharmtech , MolPort (Aggregator) | Variable | Process chemistry campaigns (>1kg).[1][2] Requires internal QC validation. |

Critical Procurement Alert: Ensure you order the Hydrochloride Salt (CAS: 1182721-48-7) rather than the Free Base (CAS: 36052-25-2).[1][2] The free base is prone to oxidation (browning) and hydrolysis upon long-term storage.[1][2]

2.2 Sourcing Decision Matrix (Workflow)

The following decision tree outlines the logic for selecting a supplier grade based on experimental needs.

Figure 1: Strategic sourcing workflow emphasizing the necessity of internal QC for bulk orders.

Technical Qualification & Quality Control (QC)

Upon receipt of the material, "Certificate of Analysis" verification is insufficient for GMP or high-stakes GLP work.[1][2] You must validate the compound identity and purity.

3.1 The "Regioisomer Trap"

Synthesis of 5-aminonicotinates often involves nitration of nicotinic acid derivatives.[1][2] This can produce trace amounts of 6-amino or 2-amino isomers.[1][2] These isomers have vastly different biological activities.

Validation Protocol:

-

1H-NMR (DMSO-d6):

-

The C5-amine protons in the HCl salt will appear broad and downfield (due to -NH3+).[1][2]

-

Diagnostic Peak: Look for the aromatic protons.[1] The 5-substituted pyridine pattern is distinct (two doublets and a triplet-like singlet).[1][2]

-

Shift Check: C2-H is typically the most deshielded (~8.5-8.7 ppm).[1][2]

-

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[2]

-

Detection: 254 nm (aromatic) and 210 nm (amide/ester).

-

Failure Mode: A peak at RRT 0.8 often indicates the hydrolyzed free acid (5-aminonicotinic acid), a common impurity in aged ester batches.[1][2]

-

3.2 Salt Stoichiometry

Commercial batches may vary between mono-hydrochloride and di-hydrochloride forms.[1][2]

-

Test: Elemental Analysis (Chloride content) or titration with AgNO3.

-

Impact: Incorrect molecular weight calculations will lead to stoichiometric errors in subsequent coupling reactions, reducing yield.[2]

Handling, Stability, and Synthesis[2][3]

4.1 Storage and Handling[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C .

-

Free-Basing (In Situ): Do not isolate the free base if possible.[1][2]

4.2 Synthetic Utility Map

This scaffold is a divergence point for multiple chemotypes.[2]

Figure 2: Synthetic divergence from the 5-aminonicotinate core.[1][2] Note that Path 2 (Sandmeyer) requires careful pH control due to the pyridine nitrogen.[2]

References

-

PubChem. Methyl 5-aminopyridine-2-carboxylate hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[2] [Link](Note: Structural analog reference for salt properties).

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem. 1997, 62, 21, 7512–7515.[2] (Standard reference for interpreting NMR solvents in QC). [Link]

Sources

The Alchemist's Guide to Aromatic Architecture: A Deep Dive into Key Intermediates in Substituted Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry and materials science, owes its prevalence to the versatile and elegant synthetic strategies developed over more than a century. Understanding the core principles of these syntheses—and, critically, the key intermediates that govern their pathways—is paramount for any researcher aiming to construct novel, functionalized pyridine derivatives. This guide eschews a rigid, templated approach to offer a narrative built on the logic of chemical reactivity, providing insights into not just how these syntheses work, but why specific intermediates are pivotal to their success.

The Cornerstone of Pyridine Synthesis: The Hantzsch Reaction and the Dihydropyridine Intermediate

First described in 1881 by Arthur Hantzsch, this multicomponent reaction remains one of the most direct and widely used methods for constructing the pyridine nucleus.[1][2] Its enduring utility lies in its convergent nature, bringing together simple, readily available starting materials—an aldehyde, two equivalents of a β-ketoester, and an ammonia source—to assemble a complex heterocyclic system.[3]

The mechanistic linchpin of the Hantzsch synthesis is the formation of a 1,4-dihydropyridine (DHP) intermediate.[4] This non-aromatic, cyclic species is the product of a series of condensation and cyclization reactions and represents a critical, often isolable, waypoint on the path to the final, aromatic pyridine. The subsequent oxidation of this DHP is a necessary final step to achieve the thermodynamically stable aromatic ring.[5]

Mechanistic Insights and the Centrality of the DHP

The formation of the 1,4-dihydropyridine can be understood through a sequence of well-established organic transformations:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to generate an α,β-unsaturated carbonyl compound.[5]

-

Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[5]

-

Michael Addition: The enamine then acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound in a Michael fashion.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to yield the 1,4-dihydropyridine.

The stability and reactivity of this DHP intermediate are crucial. Its isolation allows for a two-step process, which can be advantageous in certain synthetic contexts. Furthermore, the nature of the substituents on the DHP can influence the choice of oxidant and the overall efficiency of the aromatization step.

Caption: The Hantzsch Pyridine Synthesis workflow, highlighting the central 1,4-dihydropyridine intermediate.

Experimental Protocol: A Classic Hantzsch Synthesis

The following protocol outlines a typical synthesis of a 2,4,6-trisubstituted pyridine, illustrating the two-step nature of the reaction involving the DHP intermediate.

Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate

-

To a solution of a β-keto ester (2.0 equiv.) in ethanol, add an aldehyde (1.0 equiv.) and a source of ammonia, such as ammonium acetate (1.1 equiv.).

-

Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the 1,4-dihydropyridine.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidation to the Pyridine

-

Dissolve the isolated 1,4-dihydropyridine in a suitable solvent, such as acetic acid.

-

Add an oxidizing agent, for example, nitric acid or iodine, portion-wise to the solution.[6]

-

Heat the reaction mixture to 80-100 °C for 1-2 hours.

-

After cooling, pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the substituted pyridine.

-

Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

| Reactant Category | Example | Role in Synthesis |

| Aldehyde | Benzaldehyde | Provides the C4 carbon and its substituent |

| β-Keto Ester | Ethyl acetoacetate | Provides the C2, C3, C5, and C6 carbons and their substituents |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom of the pyridine ring |

Table 1: Key Reactants in the Hantzsch Pyridine Synthesis and Their Contributions to the Final Product.

The Kröhnke Synthesis: Leveraging Pyridinium Ylides and 1,5-Dicarbonyls

The Kröhnke pyridine synthesis offers a powerful alternative for the preparation of highly functionalized pyridines, particularly 2,4,6-trisubstituted derivatives.[7] This method relies on the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

The elegance of the Kröhnke synthesis lies in its use of a pyridinium ylide as a key nucleophilic intermediate. This transient species, formed by the deprotonation of the α-pyridinium methyl ketone, initiates a cascade of reactions leading to the pyridine ring.[8]

The Mechanistic Pathway: From Ylide to Pyridine

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base, often the acetate from ammonium acetate, to generate a pyridinium ylide.[8]

-

Michael Addition: This nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate addition reaction.[8]

-

Formation of the 1,5-Dicarbonyl Intermediate: The initial adduct tautomerizes to form a crucial 1,5-dicarbonyl compound.[7] While often not isolated, this intermediate is the direct precursor to the pyridine ring.

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then undergoes dehydration to yield the final, stable pyridine ring.[7]

Caption: The Kröhnke Pyridine Synthesis, highlighting the pyridinium ylide and 1,5-dicarbonyl key intermediates.

Expanding the Arsenal: Other Notable Syntheses and Their Intermediates

While the Hantzsch and Kröhnke syntheses are foundational, several other methods provide access to diverse substitution patterns through unique intermediates.

The Bohlmann-Rahtz Synthesis and the Aminodiene Intermediate

This two-step method allows for the synthesis of 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone, which leads to a crucial aminodiene intermediate .[9] This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to furnish the pyridine ring.[9][10] The control over the substitution pattern is a key advantage of this approach.

The Guareschi-Thorpe Synthesis: A Route to Hydroxy-Cyanopyridines

This condensation reaction between alkyl cyanoacetate or cyanoacetamide and a 1,3-dicarbonyl compound in the presence of a nitrogen source like ammonium carbonate provides a direct route to hydroxy-cyanopyridines .[11][12] These products are valuable intermediates themselves, amenable to further functionalization.

The Ciamician-Dennstedt Rearrangement: Ring Expansion to Pyridines

A classic yet powerful reaction, the Ciamician-Dennstedt rearrangement involves the ring expansion of pyrroles to pyridines.[13] This transformation proceeds through the insertion of a carbene into the pyrrole ring, often generated from a haloform under basic conditions. While historically limited by harsh conditions, modern variations have expanded its scope.[13][14]

Modern Frontiers: Catalysis and Novel Intermediates

The field of pyridine synthesis continues to evolve, with modern catalytic methods offering milder conditions and broader functional group tolerance.[15] These approaches often involve novel intermediates, such as:

-

Pyridyne Intermediates: These highly reactive species, analogous to benzyne, can be trapped with various reagents to achieve regioselective functionalization of the pyridine ring.[16]

-

3-Azatrienes: Copper-catalyzed cross-coupling reactions can generate 3-azatriene intermediates, which undergo electrocyclization and subsequent oxidation to form highly substituted pyridines.[17]

-

Zincke Intermediates: The ring-opening of pyridines can lead to Zincke intermediates, which can then be functionalized before ring-closing to provide substituted pyridines.[18]

Conclusion: The Intermediate as the Key to Synthetic Design

The synthesis of substituted pyridines is a testament to the power of understanding reaction mechanisms and the pivotal role of key intermediates. From the stable and isolable 1,4-dihydropyridines of the Hantzsch synthesis to the transient yet crucial pyridinium ylides and 1,5-dicarbonyls of the Kröhnke reaction, each intermediate offers a window into the logic of the transformation. For the modern researcher, a deep appreciation of these intermediates is not merely an academic exercise; it is the foundation upon which novel, life-changing molecules are designed and constructed.

References

-

Alvim, H. G. O., et al. (n.d.). Hantzsch pyridine synthesis. ChemTube3D. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359-25365. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2021, November 7). Synthesis of Pyridine. Available at: [Link]

-

Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. ScienceDirect. Available at: [Link]

-

Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

Posner, B. A. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1421. Available at: [Link]

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]

-

Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

-

Singh, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15069-15091. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Advances on the biosynthesis of pyridine rings. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]

-